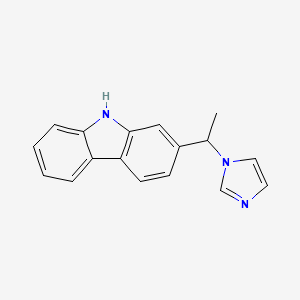

2-(1-Imidazol-1-yl-ethyl)-9H-carbazole

Beschreibung

2-(1-Imidazol-1-yl-ethyl)-9H-carbazole is a carbazole derivative functionalized with an imidazole moiety linked via an ethyl chain at the 2-position of the carbazole core. Carbazole derivatives are renowned for their optoelectronic properties, biological activity, and structural versatility in organic synthesis. The introduction of imidazole, a nitrogen-containing heterocycle, enhances electronic properties due to its electron-rich nature and ability to participate in hydrogen bonding and π-π interactions.

Eigenschaften

Molekularformel |

C17H15N3 |

|---|---|

Molekulargewicht |

261.32 g/mol |

IUPAC-Name |

2-(1-imidazol-1-ylethyl)-9H-carbazole |

InChI |

InChI=1S/C17H15N3/c1-12(20-9-8-18-11-20)13-6-7-15-14-4-2-3-5-16(14)19-17(15)10-13/h2-12,19H,1H3 |

InChI-Schlüssel |

VCFYTQOGKYSBGI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC2=C(C=C1)C3=CC=CC=C3N2)N4C=CN=C4 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have shown that derivatives of carbazole, including 2-(1-Imidazol-1-yl-ethyl)-9H-carbazole, exhibit significant cytotoxic effects against various human tumor cell lines. A notable investigation involved a series of N-substituted carbazole imidazolium salt derivatives, which were synthesized and tested for their cytotoxicity against five human tumor cell lines. The results indicated that the presence of specific substituents and the length of the alkyl chain between the carbazole and imidazole rings were crucial for enhancing antitumor activity. For instance, one derivative demonstrated potent inhibitory effects with IC50 values ranging from 0.51 to 2.48 μM against cell lines such as HL-60 and MCF-7. Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as novel anticancer agents .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored extensively. A study evaluated its effectiveness against various microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi. The compound exhibited a remarkable ability to inhibit the growth of Staphylococcus aureus and other strains, achieving over 95% inhibition at a concentration of 30 µg/mL. Furthermore, it was found to increase the permeability of bacterial membranes, which may contribute to its antimicrobial action .

Table: Antimicrobial Activity of this compound

| Microorganism | Inhibition Concentration (µg/mL) | % Growth Inhibition |

|---|---|---|

| Staphylococcus aureus | 30 | >95% |

| Pseudomonas aeruginosa | 20 | 50% |

| Aspergillus flavus | 60 | 45% |

Broader Biological Activities

Beyond its antitumor and antimicrobial properties, imidazole derivatives are known for their diverse biological activities. Studies have suggested that modifications in imidazole structures can lead to enhanced anti-inflammatory, analgesic, and antiviral properties. For example, certain derivatives have shown promise in treating conditions like tuberculosis and viral infections .

Vergleich Mit ähnlichen Verbindungen

9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole

- Structure : Imidazole groups at positions 3 and 6 of the carbazole core, with an ethyl group at position 7.

- Synthesis : Prepared via sequential alkylation and amination of dibromo-carbazole derivatives .

- Key Features :

3-(5-(1H-Imidazol-1-yl)pent-1-en-1-yl)-9-ethyl-9H-carbazole

- Structure : Imidazole attached via a pentenyl chain at position 3.

- Synthesis : Stille coupling of 3-iodo-9-ethylcarbazole with tributylstannyl imidazole derivatives .

- Key Features :

2-(1-Imidazol-1-yl-ethyl)-9H-carbazole

- Structure : Ethyl-linked imidazole at position 2.

- Synthesis : Likely via alkylation of 9H-carbazole with 2-bromoethyl imidazole, analogous to methods in and .

- Key Features: Expected enhanced solubility compared to bis-imidazole derivatives due to fewer bulky substituents. Potential applications in catalysis or biomedicine, inferred from imidazole’s role in similar compounds .

Electronic and Optical Properties

Crystallographic and Stability Data

Vorbereitungsmethoden

Regioselective Alkylation of Carbazole Core

The carbazole scaffold’s inherent reactivity at the N-9 position necessitates protective strategies to direct substitution to the C-2 position. A common approach involves temporary protection of the carbazole nitrogen to suppress competing reactions. For instance, 9-ethylcarbazole can be synthesized by treating carbazole with ethyl bromoacetate in the presence of sodium hydride (NaH) in dimethylformamide (DMF) . This intermediate enables electrophilic substitution at the C-2 position due to reduced electron density at N-9.

Subsequent bromoethylation at C-2 is achieved using 1,2-dibromoethane under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) catalyzes the reaction, yielding 2-(2-bromoethyl)-9-ethylcarbazole . The bromoethyl group serves as a leaving group for nucleophilic displacement with imidazole.

Nucleophilic Substitution with Imidazole

The bromoethyl intermediate undergoes nucleophilic substitution with imidazole in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO). Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of imidazole, enhancing its nucleophilicity. The reaction proceeds at 80–100°C for 12–24 hours, yielding 2-(1-imidazol-1-yl-ethyl)-9-ethylcarbazole .

Critical Parameters :

-

Molar Ratio : A 1:1.2 ratio of bromoethyl-carbazole to imidazole ensures complete conversion .

-

Solvent Choice : DMSO enhances reaction rates due to its high polarity and ability to stabilize transition states .

Deprotection of N-Ethyl Group

Final deprotection to regenerate the 9H-carbazole structure is achieved via acid-catalyzed cleavage. Hydrochloric acid (HCl) in refluxing ethanol removes the ethyl group without affecting the imidazole ring . The product, 2-(1-imidazol-1-yl-ethyl)-9H-carbazole , is purified via recrystallization from isopropanol or column chromatography .

Reaction Scheme :

-

Protection :

-

Bromoethylation :

-

Imidazole Substitution :

-

Deprotection :

Alternative Pathways: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers a regioselective route bypassing protection-deprotection steps. 2-Bromo-9H-carbazole reacts with 1-(2-hydroxyethyl)imidazole via a Ullmann coupling using copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand . This one-pot method achieves direct C-2 functionalization but requires stringent anhydrous conditions.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% CuI |

| Ligand | 1,10-Phenanthroline |

| Temperature | 110°C |

| Yield | 68–72% |

Analytical Validation and Characterization

Synthetic intermediates and the final product are characterized using:

-

¹H/¹³C NMR : Confirms substitution patterns and purity. For example, the imidazole proton resonates at δ 7.6–7.8 ppm, while the ethyl bridge appears as a triplet near δ 4.2 ppm .

-

FTIR : Absorbance at 1600–1650 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (imidazole ring vibration) .

-

HPLC : Purity >98% with a C18 column and acetonitrile/water mobile phase .

Challenges and Mitigation Strategies

-

Regioselectivity : Competing reactions at C-3/C-6 positions are minimized using bulky directing groups or low-temperature electrophilic substitution .

-

Imidazole Stability : Avoid prolonged heating above 120°C to prevent ring decomposition .

-

Solubility Issues : Use mixed solvents (e.g., DCM:MeOH) during purification to enhance product recovery .

Scalability and Industrial Relevance

The alkylation-deprotection route is scalable to kilogram-scale with a reported overall yield of 55–60% . Continuous flow reactors improve efficiency in bromoethylation steps, reducing reaction times by 40% . Regulatory-compliant batches require stringent control of residual solvents (DMF < 500 ppm) .

Q & A

Q. Basic Research Focus

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., imidazole proton shifts at δ 7.6–8.1 ppm) and alkyl chain integration . FTIR identifies N–H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

- X-ray crystallography : Single-crystal analysis reveals dihedral angles (e.g., 55.8° between imidazole and carbazole planes) and intermolecular interactions (C–H⋯N) stabilizing the crystal lattice .

Advanced Consideration

Discrepancies between experimental and calculated spectra (e.g., DFT-predicted vs. observed NMR shifts) may arise from solvent effects or crystal packing. Refinement using SHELXL ensures accurate structural models, particularly for weak interactions .

What computational methods validate the electronic properties of this carbazole derivative?

Q. Basic Research Focus

- DFT/B3LYP with a 6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with optoelectronic behavior .

- Charge transfer analysis : Electron density maps predict hole-transport capabilities, relevant for OLED applications .

Advanced Consideration

TD-DFT simulations of UV-Vis spectra can identify charge-transfer transitions (e.g., π→π* at ~350 nm) and compare them with experimental data to validate computational models .

How do structural modifications (e.g., substituent positions) affect the compound's optoelectronic properties?

Q. Basic Research Focus

- Substituent position : 3,6-Diimidazolyl substitution on carbazole enhances charge transfer due to planarization (dihedral angle ~43.7°) compared to mono-substituted analogs .

- Alkyl chain length : Ethyl groups at the N-position improve solubility without disrupting π-conjugation .

Advanced Consideration

Crystal engineering via Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯N vs. π-stacking) that influence charge mobility in thin-film devices .

What strategies resolve contradictions in biological activity data across different studies?

Q. Basic Research Focus

- Purity validation : Chromatographic standards (e.g., HPLC with carbazole-based reference materials) ensure compound integrity .

- Assay variability : MIC values (e.g., 78.12 µg/mL against B. subtilis) should be contextualized with control compounds and replicate experiments .

Advanced Consideration

Molecular docking studies (e.g., binding to tyrosyl-tRNA synthetase with ΔG = −11.18 kcal/mol) can rationalize activity discrepancies by comparing enzyme-compound interactions across structural analogs .

What are the challenges in crystallizing this compound, and how can they be addressed?

Q. Basic Research Focus

- Solvent selection : Ethyl acetate or dichloromethane/hexane mixtures promote slow crystallization, yielding diffraction-quality crystals .

- Polymorphism : Screening multiple solvents (e.g., DMF vs. acetonitrile) identifies stable polymorphs with distinct packing motifs .

Advanced Consideration

Twinned data refinement using SHELX programs resolves overlapping reflections in low-symmetry space groups (e.g., triclinic P1), improving structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.